9-Methyl-1-oxa-4-azaspiro[5.5]undecane
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Overview
Description
9-Methyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific applications, particularly in the field of medicinal chemistry.
Preparation Methods
The synthesis of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through several methods. One approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Chemical Reactions Analysis
9-Methyl-1-oxa-4-azaspiro[5.5]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown high activity against antibiotic-sensitive and multiresistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been investigated as an inhibitor of the MmpL3 protein, a target for antituberculosis drug design . The compound’s unique structural features also make it valuable in the design of various antibacterial agents and inhibitors of soluble epoxide hydrolase .
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it interferes with the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s structural features allow it to bind effectively to its targets, thereby exerting its biological effects.
Comparison with Similar Compounds
9-Methyl-1-oxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one and 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
9-methyl-1-oxa-4-azaspiro[5.5]undecane |
InChI |
InChI=1S/C10H19NO/c1-9-2-4-10(5-3-9)8-11-6-7-12-10/h9,11H,2-8H2,1H3 |
InChI Key |
OUGNVZFZHUYVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CNCCO2 |
Origin of Product |
United States |
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